
1-Methyl-L-histidine
Übersicht
Beschreibung
1-Methyl-L-histidine (1MH) is a methylated derivative of the amino acid histidine, characterized by a methyl group attached to the N1 position of the imidazole ring . This modification differentiates it from other histidine isomers, such as 3-methyl-L-histidine (3MH), where methylation occurs at the N3 position. 1MH is also referred to as tau-methylhistidine (τMH) in biochemical nomenclature, while 3MH is termed pi-methylhistidine (πMH) . Structurally, 1MH has the chemical formula C₇H₁₁N₃O₂ and is classified as a methylamino acid, playing roles in histidine metabolism regulation, disease biomarker activity, and interactions with folate-dependent pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-L-histidine can be synthesized through the methylation of L-histidine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
- L-histidine is dissolved in a suitable solvent like water or methanol.
- A base such as sodium hydroxide or potassium carbonate is added to deprotonate the amino group.
- The methylating agent is then added slowly to the reaction mixture.
- The reaction is allowed to proceed at room temperature or slightly elevated temperatures until completion.
- The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors for the reaction.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Use of industrial-grade solvents and reagents.
- Efficient purification methods such as large-scale chromatography or recrystallization .
Analyse Chemischer Reaktionen
Biochemical Reactions and Pathways
1-Methyl-L-histidine is integral to histidine metabolism and protein modification:
Key Biochemical Pathways:
-
Anserine Biosynthesis :
Carnosine synthase I catalyzes the condensation of this compound with β-alanine: -
Degradation :
Cytosolic non-specific dipeptidase hydrolyzes anserine back to this compound and β-alanine .
Oxidation and Reduction Reactions
The imidazole ring of this compound undergoes redox transformations:
Oxidation:
- Hydrogen Peroxide : Converts the imidazole ring to oxidized derivatives (e.g., imidazolone) .
- Potassium Permanganate : Oxidizes the ring under acidic conditions, yielding aspartic acid derivatives .
Reduction:
Substitution Reactions
The methyl group can be replaced under controlled conditions:
Reaction Type | Reagents | Products | Reference |
---|---|---|---|
Halogenation | Bromine/Cl₂ (with FeCl₃ catalyst) | 1-Halo-methylhistidine derivatives | |
Alkylation | Ethyl iodide (basic conditions) | 1-Ethyl-L-histidine |
Analytical and Diagnostic Relevance
Wissenschaftliche Forschungsanwendungen
1-Methyl-L-histidine has several scientific research applications:
Chemistry: Used as a standard in chromatographic techniques for the separation and quantification of amino acids.
Biology: Serves as a biomarker for muscle protein breakdown, particularly in studies involving muscle metabolism and degradation.
Medicine: Investigated for its potential role in diagnosing muscle-wasting diseases and conditions related to protein metabolism.
Industry: Employed in the production of specialized biochemical reagents and as a reference standard in quality control processes
Wirkmechanismus
The mechanism of action of 1-Methyl-L-histidine involves its role as a biomarker for muscle protein breakdown. It is released into the bloodstream and subsequently excreted in urine following the degradation of actin and myosin. The compound interacts with various enzymes involved in protein metabolism, providing insights into the rate of muscle protein turnover .
Vergleich Mit ähnlichen Verbindungen
Structural and Nomenclature Differences
The primary structural analogs of 1MH are other methylated histidine derivatives, particularly 3-methyl-L-histidine (3MH) . The distinction lies in the methylation site on the imidazole ring:
- 1MH : Methylation at the N1 position (τ-methylhistidine).
- 3MH : Methylation at the N3 position (π-methylhistidine).
This difference arises from conflicting numbering systems in chemistry (which prioritizes substituent positions) versus biochemistry (which uses τ/π nomenclature) .
Table 1: Structural and Functional Comparison of 1MH and 3MH
Functional and Mechanistic Differences
- 1MH in Disease Biomarkers: Cholecystolithiasis: 1MH and glycine were identified as key discriminators between diseased and control groups (AUC = 1.0) . Autoimmune Arthritis: 1MH levels correlate with methotrexate (MTX) response, likely due to MTX-induced folate depletion reducing methyltransferase activity . Schizophrenia: Dysregulated 1MH is part of broader amino acid metabolism disturbances .
3MH in Analytical Contexts :
Broader Comparison with Other Methylated Amino Acids
While 1MH and 3MH are structural isomers, other methylated amino acids like N-methylisoleucine share functional similarities:
- N-methylisoleucine: Like 1MH, it is a methylated essential amino acid derivative. Both are elevated in autoimmune arthritis models and suppressed by MTX treatment .
- Phenylacetylglycine : A gut microbiome-derived metabolite modulated by MTX, distinct from 1MH in origin but overlapping in biomarker utility .
Key Research Findings
Histidine Metabolism Regulation: 1MH accumulation indicates histidine metabolism dysregulation, as seen in acute myocardial infarction (AMI) models. Salvage pathways, such as those mediated by Salvia miltiorrhiza extracts, restore 1MH to normal levels .
Folate-Dependent Methylation: 1MH synthesis depends on methyl donors like S-adenosylmethionine (AdoMet). MTX therapy depletes folates, reducing 1MH levels and implicating methyltransferase METTL9 in its biosynthesis .
Ethnic and Metabolic Variability :
- 1MH levels differ between ethnic cohorts (e.g., Asian vs. European), suggesting genetic or dietary influences on histidine metabolism .
Data Tables
Table 2: 1MH and 3MH Concentrations in Bee Pollen Extracts
Compound | Concentration Range (mg/g) | Mean ± SD |
---|---|---|
This compound | 5.43–17.84 | 10.61 ± 1.08 |
3-Methyl-L-histidine | 1.80–3.88 | 2.32 ± 0.66 |
Table 3: Biomarker Performance of 1MH in Disease Models
Biologische Aktivität
1-Methyl-L-histidine (1-MH) is a derivative of the amino acid histidine, primarily known for its role as a biomarker for dietary protein intake, particularly from animal sources. This compound has garnered attention due to its involvement in various physiological processes and its potential implications in health and disease. This article reviews the biological activity of 1-MH, focusing on its metabolic pathways, physiological roles, and associations with health outcomes.
This compound is formed predominantly in animal tissues from the breakdown of anserine, a dipeptide abundant in meats such as chicken and fish. Unlike other amino acids, 1-MH is not synthesized endogenously in humans but is primarily obtained through dietary intake. Upon ingestion, anserine is hydrolyzed to release 1-MH, which then enters the bloodstream and is excreted via the kidneys. The half-life clearance of 1-MH has been reported to be approximately 11.7 hours .
Protein Modification
Recent studies have highlighted the role of 1-MH as a significant post-translational modification of proteins. The methylation of histidine residues occurs at the nitrogen atoms of the imidazole ring, resulting in either 1-methylhistidine or 3-methylhistidine. The enzyme METTL9 has been identified as a key methyltransferase responsible for introducing 1-MH into various proteins, particularly those containing specific histidine motifs (HxH) that are critical for protein function . This modification can influence protein interactions and stability, thereby affecting cellular processes such as respiration and metal ion binding.
Biomarker for Dietary Intake
1-MH serves as a biomarker for assessing animal protein consumption. Its levels in serum correlate positively with red meat and poultry intake, making it a useful indicator for dietary studies . In population studies, higher serum levels of 1-MH have been associated with increased blood pressure, particularly among black participants in the Bogalusa Heart Study, suggesting that dietary sources of protein may influence cardiovascular health differently across racial groups .
Hypertension and Cardiovascular Health
Research indicates that elevated levels of serum 1-MH are linked to higher systolic and diastolic blood pressure. In a cohort study involving middle-aged adults, each standard deviation increase in serum 1-MH was associated with increases in blood pressure measurements among black participants but not white participants . This finding underscores the potential role of dietary protein metabolites in hypertension risk and highlights the need for further investigation into how these metabolites interact with genetic and environmental factors.
Inflammation and Muscle Health
There is emerging evidence that 1-MH may also serve as an indicator of muscle health and inflammation. It has been proposed that elevated levels of this compound could reflect increased muscle turnover or inflammation, although more research is needed to establish these relationships definitively .
Research Findings Summary Table
Study | Key Findings | Implications |
---|---|---|
Bogalusa Heart Study (2019) | Serum 1-MH linked to increased blood pressure in black adults | Potential dietary intervention target for hypertension |
METTL9 Study (2020) | METTL9 identified as primary enzyme for 1-MH formation; affects mitochondrial function | Insights into metabolic regulation via protein methylation |
Arabidopsis thaliana (2023) | Knockout studies show key enzyme role in N-methylhistidine biosynthesis | Broader implications for plant-based diets and methylation processes |
Q & A
Basic Research Questions
Q. What is the structural characterization of 1-Methyl-L-histidine, and how does it function as a biomarker in muscle metabolism studies?
this compound (1-MHis) is a non-proteinogenic amino acid with the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol. Its structure includes a methyl group at the 1-position of the imidazole ring of L-histidine . In muscle metabolism, 1-MHis is a validated biomarker for myofibrillar protein degradation, as it is released during the breakdown of actin and myosin. Methodologically, its quantification in urine or serum via liquid chromatography-mass spectrometry (LC-MS) is critical for assessing muscle turnover rates in conditions like sarcopenia or prolonged exercise .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) using NH₂P-50 4E columns with UV detection (210 nm) or RI detectors is a standard approach, particularly when separating 1-MHis from structurally similar compounds like 3-Methyl-L-histidine (3-MHis) . For enhanced specificity, LC-MS/MS with isotopic internal standards (e.g., deuterated 1-MHis) is preferred, as it minimizes matrix interference and improves accuracy in complex biological fluids .
Advanced Research Questions
Q. How does this compound serve as a diagnostic biomarker in cholecystolithiasis and cardiometabolic diseases?
In cholecystolithiasis, serum levels of 1-MHis are significantly reduced compared to controls, as demonstrated by ROC curve analysis (AUC = 1) using UHPLC-MS/MS. This depletion correlates with disrupted lipid homeostasis and altered branched-chain amino acid (BCAA) metabolism, which may precede insulin resistance and cardiac dysfunction . Researchers should validate such findings across diverse cohorts to address potential variability due to diet, age, or comorbidities.
Q. What challenges arise in distinguishing this compound from its isomers, and how can they be mitigated?
Historically, 1-MHis was mislabeled as 3-MHis due to inconsistent nomenclature, leading to data misinterpretation . Advanced techniques like chiral chromatography or nuclear magnetic resonance (NMR) can resolve this by differentiating methylation sites on the imidazole ring. For example, Shodex NH₂P columns achieve baseline separation of 1-MHis and 3-MHis in aqueous-acetonitrile eluents . Researchers must cross-validate structural assignments using reference standards (e.g., IUPAC-certified 1-MHis ).
Q. How can experimental designs be optimized to study this compound’s role in protein-ligand interactions?
In studies like human serum albumin (HSA) binding assays, 1-MHis is incorporated into porphyrin-Fe complexes (e.g., HSA-FeP(1-MHis)) to probe oxygen-binding affinities. Key considerations include:
- Using site-directed mutagenesis to validate histidine residue specificity .
- Including controls (e.g., unmodified HSA) to isolate methylation effects.
- Adhering to reproducibility guidelines (e.g., Beilstein Journal protocols) by detailing synthesis steps and purity thresholds (>98% by TLC) in supplementary materials .
Q. How do contradictions in biomarker data for this compound arise, and how should they be addressed?
Discrepancies often stem from:
- Isomer misidentification : Confounding 1-MHis with 3-MHis in older literature .
- Population heterogeneity : Variability in dietary meat intake (exogenous 3-MHis) or genetic factors affecting histidine metabolism .
To resolve these, studies should: - Use LC-MS/MS with isomer-specific multiple reaction monitoring (MRM) transitions.
- Stratify cohorts by dietary habits and validate findings in independent datasets .
Q. Methodological Tables
Table 1. Key Analytical Parameters for 1-MHis Quantification
Technique | Column/Detector | Eluent Composition | Sensitivity (LOD) | Reference |
---|---|---|---|---|
HPLC-UV | Shodex NH₂P-50 4E | 50 mM NaH₂PO₄/CH₃CN (40:60) | 0.05 µg/mL | |
LC-MS/MS | C18 column | 0.1% Formic acid in H₂O/CH₃CN | 0.1 nM |
Table 2. Biomarker Applications of 1-MHis
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(1-methylimidazol-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMWTNUJHUMWMS-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186848 | |
Record name | 1-Methyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-Methylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
200 g/kg | |
Record name | 1-Methylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
332-80-9 | |
Record name | 1-Methyl-L-histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylhistidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000332809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylhistidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04151 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Methyl-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50186848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-L-histidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.790 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYLHISTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/583O01BJ32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Methylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
249 °C | |
Record name | 1-Methylhistidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.